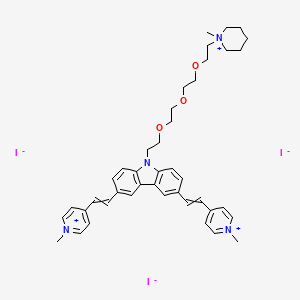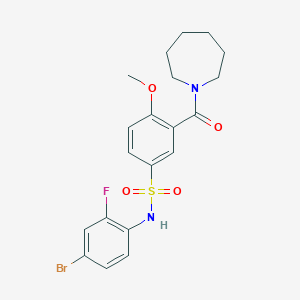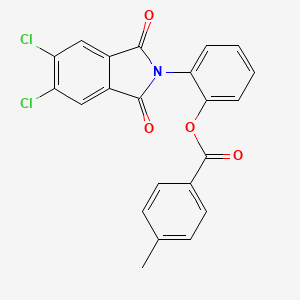![molecular formula C32H32N2O6 B12468908 2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)
2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6550(1),?0?,(1)(3)0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE is a complex organic compound with a unique pentacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE typically involves multi-step organic reactions. The process starts with the preparation of the ethoxyphenyl derivatives, followed by cyclization reactions to form the pentacyclic core. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents would be optimized to increase yield and purity. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
科学研究应用
11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact mechanism would depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 3,7-DIMETHYL-11,16-DIOXAPENTACYCLO[6.5.5.0(1,6).0(9,13).0(14,18)]OCTADEC-6-ENE-10,12,15,17-TETRONE
- Other pentacyclic compounds with similar structural motifs
Uniqueness
11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE is unique due to the presence of ethoxyphenyl groups and the specific arrangement of its pentacyclic core. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C32H32N2O6 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC 名称 |
11,16-bis(2-ethoxyphenyl)-11,16-diazapentacyclo[6.5.5.01,6.09,13.014,18]octadec-6-ene-10,12,15,17-tetrone |
InChI |
InChI=1S/C32H32N2O6/c1-3-39-22-14-7-5-12-20(22)33-28(35)24-19-17-18-11-9-10-16-32(18,26(24)30(33)37)27-25(19)29(36)34(31(27)38)21-13-6-8-15-23(21)40-4-2/h5-8,12-15,17,19,24-27H,3-4,9-11,16H2,1-2H3 |
InChI 键 |
DNIMYOWRCCDZMV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1N2C(=O)C3C4C=C5CCCCC5(C3C2=O)C6C4C(=O)N(C6=O)C7=CC=CC=C7OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]butanamide](/img/structure/B12468827.png)

![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)



![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12468877.png)
![(2Z)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12468895.png)
![Propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B12468900.png)


![N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B12468921.png)
![N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B12468927.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12468932.png)
